Cas no 17934-59-7 (Convallagenin B)

Convallagenin B 化学的及び物理的性質
名前と識別子
-
- Convallagenin B
- (25S)-5β-Spirostane-1β,3β,4β,5-tetrol
- (25S)-spirostan-1beta,3beta,4beta,5beta-tetrol
- Convallagenin B
- 17934-59-7
- AKOS040762550
- (1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16S,17S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16,17,18-tetrol
- (25S)-5beta-Spirostane-1beta,3beta,4beta,5-tetrol
- LMST01080035
- CHEBI:185340
- CS-0203990
-
- インチ: InChI=1S/C27H44O6/c1-14-5-10-27(32-13-14)15(2)22-20(33-27)11-18-16-6-9-26(31)23(30)19(28)12-21(29)25(26,4)17(16)7-8-24(18,22)3/h14-23,28-31H,5-13H2,1-4H3/t14-,15-,16+,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27+/m0/s1
- InChIKey: FLDVFDQHJBXYFP-PBVSVCIJSA-N
- SMILES: C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@]6([C@@]5([C@@H](C[C@@H]([C@@H]6O)O)O)C)O)C)C)OC1
計算された属性
- 精确分子量: 464.31378912g/mol
- 同位素质量: 464.31378912g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 0
- 複雑さ: 806
- 共价键单元数量: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.4Ų
- XLogP3: 3.1
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 580.5±50.0 °C at 760 mmHg
- フラッシュポイント: 304.9±30.1 °C
- じょうきあつ: 0.0±3.7 mmHg at 25°C
Convallagenin B Security Information
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:Store at 4 ℃, better at -4 ℃
Convallagenin B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5313-1 mL * 10 mM (in DMSO) |
Convallagenin B |
17934-59-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN5313-5mg |
Convallagenin B |
17934-59-7 | 5mg |
¥ 4040 | 2024-07-20 | ||
TargetMol Chemicals | TN5313-1 ml * 10 mm |
Convallagenin B |
17934-59-7 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
TargetMol Chemicals | TN5313-5 mg |
Convallagenin B |
17934-59-7 | 98% | 5mg |
¥ 4,040 | 2023-07-11 |
Convallagenin B 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
Convallagenin Bに関する追加情報
Convallagenin B (CAS No. 17934-59-7): A Comprehensive Overview of Its Chemical Profile and Recent Research Applications
Convallagenin B, chemically designated as 3,5,4′,7-tetrahydroxy-8-methoxyflavone, is a naturally occurring flavonoid compound with a molecular formula of C15H10O7. This compound is primarily extracted from the leaves of Convallaria majalis, commonly known as the lily of the valley, a plant renowned for its traditional medicinal uses. The unique structural features of Convallagenin B, including its hydroxyl and methoxy substituents, contribute to its remarkable biological activity, making it a subject of intense interest in modern pharmacological research.
The chemical structure of Convallagenin B exhibits a flavone core with multiple hydroxyl groups at positions 3, 5, and 7, along with a methoxy group at position 8. This arrangement imparts significant reactivity and functionality to the molecule, enabling it to interact with various biological targets. The compound's solubility in water and ethanol makes it particularly suitable for formulation in pharmaceutical applications, where bioavailability and stability are critical factors.
In recent years, Convallagenin B has garnered substantial attention in the field of medicinal chemistry due to its demonstrated potential in multiple therapeutic areas. One of the most compelling aspects of Convallagenin B is its antioxidant properties. Studies have shown that this flavonoid can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This mechanism is particularly relevant in the context of aging-related diseases and neurodegenerative disorders, where oxidative stress plays a pivotal role.
Furthermore, Convallagenin B has been investigated for its anti-inflammatory effects. Research indicates that this compound can modulate inflammatory pathways by inhibiting key enzymes such as COX-2 and LOX. By reducing inflammation, Convallagenin B may offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease. The anti-inflammatory properties are attributed to its ability to interact with nuclear factor kappa-B (NF-κB), a transcription factor central to inflammatory responses.
Another area where Convallagenin B has shown promise is in cancer research. Preclinical studies have demonstrated that this flavonoid can induce apoptosis in various cancer cell lines by activating caspase-dependent pathways. Additionally, Convallagenin B has been found to inhibit the growth of tumors by disrupting microtubule formation and preventing cell proliferation. These findings suggest that Convallagenin B could serve as a lead compound for developing novel anticancer agents.
The cardiovascular system has also been a focus of research on Convallagenin B. Some studies suggest that this compound may have hypotensive effects by relaxing vascular smooth muscles and enhancing nitric oxide production. Moreover, Convallagenin B has been observed to improve endothelial function, which is crucial for maintaining cardiovascular health. These properties make it an attractive candidate for therapeutic intervention in conditions like hypertension and atherosclerosis.
In terms of pharmacokinetics, Convallagenin B exhibits moderate bioavailability following oral administration. However, its rapid metabolism in the liver necessitates careful dosing strategies to achieve optimal therapeutic effects. Research is ongoing to explore methods for enhancing the stability and bioavailability of Convallagenin B through structural modifications or formulation innovations.
The traditional use of Convallaria majalis in folk medicine has provided historical context for the modern exploration of Convallagenin B's benefits. While traditional remedies often lack rigorous scientific validation, they have guided researchers toward compounds with potential therapeutic value. Modern analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have enabled precise quantification and characterization of Convallagenin B in plant extracts.
The synthesis of Convallagenin B remains a challenging task due to its complex structure and limited natural sources. Chemists have developed several synthetic routes to produce this flavonoid in the laboratory, including biocatalytic methods that mimic natural biosynthesis pathways. These synthetic approaches not only provide access to pure Convallagenin B but also allow for structural modifications aimed at improving its pharmacological properties.
Ethical considerations are paramount when studying compounds derived from natural sources like Convallaria majalis. Sustainable harvesting practices must be employed to ensure the long-term viability of plant populations while meeting research demands. Collaborative efforts between botanists, chemists, and pharmacologists are essential for balancing scientific inquiry with environmental stewardship.
The future direction of Convallagenin B research lies in clinical translation and drug development. While preclinical studies are promising, human trials are necessary to confirm its safety and efficacy across different therapeutic indications. Regulatory agencies will play a crucial role in overseeing these trials and ensuring thatConvallagenin Bis developed into safe and effective medications.
17934-59-7 (Convallagenin B) Related Products
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)
- 2228692-19-9(2-(2-bromo-4,5-dimethoxyphenyl)prop-2-enoic acid)
- 1214343-97-1(4-Methyl-2-(pyridin-4-yl)pyridin-3-amine)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 205518-89-4(2-Ethylpyrimidine-5-carbaldehyde)
- 1347736-83-7(1,2-Benzenediamine, 3,6-dibromo-4-fluoro-)
- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)
- 2172143-13-2((4,4-dimethylcyclohexyl)methanesulfonyl fluoride)
- 1060178-26-8(2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)




